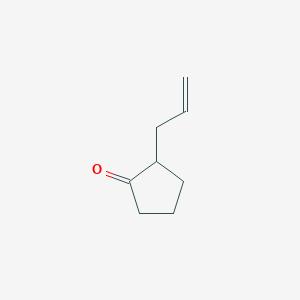

2-Allylcyclopentanone

Vue d'ensemble

Description

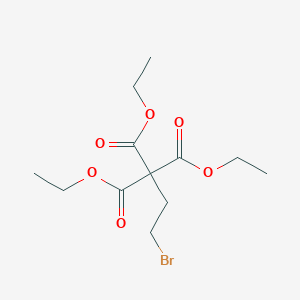

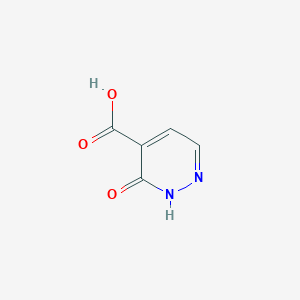

2-Allylcyclopentanone is a chemical compound with the molecular formula C8H12O . It is also known by other names such as 2-prop-2-enylcyclopentan-1-one and allylcyclopentanone . The compound has a molecular weight of 124.18 g/mol .

Synthesis Analysis

The synthesis of 2-Allylcyclopentanone involves the enantioselective α-allylation of cyclic ketones via singly occupied molecular orbital catalysis . This process involves the one-electron oxidation of transiently generated enamines, which readily undergo allylic alkylation with a variety of commercially available allyl silanes .Molecular Structure Analysis

The InChI string for 2-Allylcyclopentanone isInChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 . The Canonical SMILES representation is C=CCC1CCCC1=O . Physical And Chemical Properties Analysis

2-Allylcyclopentanone has a density of 0.9±0.1 g/cm³ . Its boiling point is 173.6±9.0 °C at 760 mmHg . The compound has a vapour pressure of 1.3±0.3 mmHg at 25°C and an enthalpy of vaporization of 41.0±3.0 kJ/mol . The flash point is 55.8±13.7 °C . The compound has a molar refractivity of 36.9±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

One significant application of cyclopentanone derivatives, closely related to 2-allylcyclopentanone, is in catalysis and organic synthesis. For instance, cyclopentanone has been identified as an effective cation-stabilizing electron-pair donor in calcium-catalyzed intermolecular carbohydroxylation of alkynes. This process highlights the compound's role in stabilizing cationic intermediates, facilitating the transition-metal-free synthesis of complex organic molecules (Stopka & Niggemann, 2015).

Medicinal Chemistry

In medicinal chemistry, derivatives similar to 2-allylcyclopentanone have been synthesized for toxicological studies. An example includes the synthesis and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac, a nonsteroidal anti-inflammatory drug. These metabolites are crucial for understanding the drug's pharmacokinetics and potential idiosyncratic reactions (Kenny et al., 2004).

Synthesis of Complex Molecules

The compound's utility extends to the synthesis of complex molecules such as spirocyclopentaneoxindoles and jasmonoid analogs. A novel phosphine-catalyzed [3+2] cycloaddition reaction involving methyleneindolinones and allylic compounds, yielding enantioselective spirocyclopentaneoxindoles, demonstrates the versatility of cyclopentanone derivatives in constructing oxindole frameworks with high enantiopurity (Tan, Candeias, & Barbas, 2011). Moreover, the synthesis of jasmonoid analogs via (π-allyl)palladium coupling of 2-(tributylstannyl)cyclopent-2-enone showcases the compound's role in generating bioactive molecules relevant to plant development and pest resistance (Parpal, Pandolfi, & Heguaburu, 2017).

Antioxidant Properties

Exploring antioxidant properties, studies have shown that certain cyclopentanone derivatives offer protective effects against oxidative stress. For example, 2-acetylcyclopentanone, an enolate-forming 1,3-dicarbonyl compound, demonstrated cytoprotective effects in warm ischemia-reperfusion injury of rat liver, suggesting its potential in mitigating oxidative stress-related damages (Kosharskyy et al., 2015).

Renewable High-Density Fuel Production

Additionally, cyclopentanone derivatives are being investigated for their potential in renewable high-density fuel production. A study demonstrated the synthesis of 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane from cyclopentanone derived from hemicellulose, marking a significant step towards sustainable fuel sources (Wang et al., 2017).

Propriétés

IUPAC Name |

2-prop-2-enylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBLLIUKFYNXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448278 | |

| Record name | 2-allylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allylcyclopentanone | |

CAS RN |

30079-93-7 | |

| Record name | 2-allylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)